molecular formula C25H20Cl2N4OS B4596321 1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No.: B4596321
M. Wt: 495.4 g/mol
InChI Key: JQSFVKICNOXVQW-UHFFFAOYSA-N
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Description

1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is a useful research compound. Its molecular formula is C25H20Cl2N4OS and its molecular weight is 495.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.0734878 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

One line of research has focused on the synthesis of novel indole derivatives, including compounds with structures similar to the specified chemical, and evaluating their antibacterial and antifungal activities. For instance, a study detailed the synthesis of new pyrazoline and pyrazole derivatives starting from indole, which were then assessed for their antimicrobial properties against different strains of bacteria and fungi. These compounds displayed significant antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents (El-Sawy et al., 2010).

Biological Evaluation of Triazole Derivatives

Another study explored the biological evaluation of some triazole and triazolothiadiazine derivatives synthesized as cholinesterase inhibitors. The research included compounds that possess the indole moiety, which is structurally related to the compound . These derivatives were found to have inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in the treatment of diseases related to cholinesterase inhibition, such as Alzheimer's (Mohsen, 2012).

Antitumor and Antioxidant Activities

Research on the antioxidant and antitumor activities of nitrogen heterocycles containing indole rings has shown promising results. Compounds synthesized in this category were tested for their ability to inhibit the growth of cancer cells and their antioxidant properties. This line of research demonstrates the potential therapeutic applications of indole-containing compounds in oncology and as antioxidants (El-Moneim et al., 2011).

Antimalarial Activity

Another application of indole derivatives has been in the development of antimalarial agents. Synthesis of benzoquinoline methanols, which share structural similarities with the specified compound, has led to the discovery of molecules with significant activity against Plasmodium berghei in mice, indicating their potential as antimalarial drugs (Rice, 1976).

Properties

IUPAC Name

2-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N4OS/c26-19-10-11-20(21(27)14-19)24-28-29-25(31(24)15-17-6-2-1-3-7-17)33-16-23(32)30-13-12-18-8-4-5-9-22(18)30/h1-11,14H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSFVKICNOXVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 2
Reactant of Route 2
1-({[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.